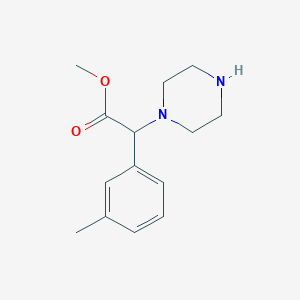

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate

Description

Structural Classification and Nomenclature

The compound belongs to the class of piperazine-substituted phenylacetate esters , characterized by a piperazine ring linked to a phenylacetate backbone. Its IUPAC name, methyl 2-(3-methylphenyl)-2-piperazin-1-ylacetate , reflects its molecular architecture:

- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) .

- A 3-methylphenyl group attached to the alpha-carbon of the acetate moiety.

- A methyl ester functional group at the carboxylate terminus .

The molecular formula is C₁₄H₂₀N₂O₂ , with a molecular weight of 248.32 g/mol . Key structural features include:

- Stereochemistry : The alpha-carbon bonded to both the piperazine and 3-methylphenyl groups creates a chiral center, though racemic mixtures are typical in synthetic preparations .

- SMILES Notation :

COC(=O)C(C1=CC=CC=C1C)N2CCNCC2, illustrating the ester group, substituted phenyl ring, and piperazine connectivity. - Hydrogen Bonding : The secondary amine in the piperazine ring (pKa ~9.1) contributes to basicity, while the ester group introduces hydrolytic susceptibility .

Historical Context of Discovery and Development

The compound emerged from mid-20th-century efforts to synthesize piperazine derivatives for pharmaceutical applications. Key milestones include:

- Early Piperazine Chemistry : Piperazine itself was first synthesized in 1884 via ammonolysis of 1,2-dichloroethane . Its derivatives gained prominence in the 1950s as antihistamines and anthelmintics.

- Synthetic Advances : The development of nucleophilic substitution protocols enabled the coupling of piperazine with halogenated acetates. For example, reacting 1-(3-methylphenyl)piperazine with methyl chloroacetate in the presence of triethylamine yields the target compound .

- Patent Activity : Methods for producing high-purity batches were refined in the 2000s, as seen in US Patent 7,041,826B2 (2006), which describes catalytic hydrogenation and LiAlH₄ reduction steps to minimize impurities like 1-methyl-2-phenylpiperazine .

Position within Phenylacetate Derivatives Family

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate is a specialized member of the phenylacetate family, which includes compounds like phenylacetic acid (C₆H₅CH₂COOH) and its esters . Distinctive features include:

| Feature | Phenylacetic Acid | This compound |

|---|---|---|

| Functional Groups | Carboxylic acid | Ester, piperazine |

| Substituents | None | 3-Methylphenyl, piperazine |

| Molecular Weight | 136.15 g/mol | 248.32 g/mol |

| Applications | Flavoring, drug synthesis | Pharmaceutical intermediates, ligand design |

The 3-methylphenyl group enhances lipophilicity (LogP ≈1.85) compared to unsubstituted phenylacetates, influencing bioavailability in drug candidates . The piperazine ring introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions .

Significance in Organic Chemistry Research

This compound exemplifies three key research themes:

- Heterocyclic Synthesis : Piperazine rings are ubiquitous in drug design (e.g., antihistamines, antipsychotics). Efficient methods for N-alkylation and stereocontrol, such as those in US Patent 4,525,358A , rely on intermediates like this compound .

- Ligand Design : The piperazine nitrogen atoms serve as coordination sites in metal-organic frameworks (MOFs). For instance, the compound has been used to synthesize Cu(II) complexes for catalytic applications .

- Pharmaceutical Intermediates : It is a precursor to Mirtazapine , a tetracyclic antidepressant. Patent literature highlights its role in reductive amination steps to form tricyclic systems .

Ongoing studies focus on:

Properties

IUPAC Name |

methyl 2-(3-methylphenyl)-2-piperazin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-4-3-5-12(10-11)13(14(17)18-2)16-8-6-15-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZATMJDEDWVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate typically involves the reaction of 3-methylbenzyl chloride with piperazine in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include:

Solvent: Common solvents include dichloromethane or toluene.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

Batch or Continuous Flow Reactors: To handle large volumes of reactants.

Purification Techniques: Such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Neuropharmacology

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate has shown significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and schizophrenia by influencing mood and cognition through receptor modulation.

Anticonvulsant Activity

Research indicates that certain derivatives of this compound exhibit anticonvulsant properties, making it a candidate for epilepsy treatment. Its effectiveness in seizure control highlights its potential as a therapeutic agent in neurology.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against specific bacterial strains. This versatility suggests potential applications in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance in clinical settings.

Anti-inflammatory Potential

While not directly studied for anti-inflammatory effects, related compounds in the piperazine class have shown anti-inflammatory activities. This opens avenues for further research into this compound as a possible anti-inflammatory agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, often involving the reaction of piperazine derivatives with acetic acid or its derivatives. Understanding the SAR is crucial for optimizing its biological activity. For instance, modifications to the piperazine ring or the phenyl group can significantly alter receptor binding affinities and biological effects.

Table: Comparison of Structural Features and Activities

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Piperazine moiety with methylated phenyl | Neuropharmacological effects, anticonvulsant |

| Methyl 2-phenyl-2-(piperidin-1-yl)acetate | Piperidine instead of piperazine | Different receptor activity profiles |

| Methyl 4-(methylthio)phenyl-piperazine | Contains sulfur moiety | Enhanced antimicrobial properties |

Neurotransmitter Interaction Studies

Studies have focused on the binding affinity of this compound to serotonin (5-HT) and dopamine (D2) receptors. These investigations reveal that compounds with similar structures can modulate neurotransmitter activity, suggesting potential therapeutic uses in psychiatric disorders .

Anticonvulsant Research

A notable study highlighted the anticonvulsant activity of this compound derivatives in animal models of epilepsy. The results indicated a significant reduction in seizure frequency, warranting further exploration into its mechanism of action and efficacy compared to existing treatments.

Antimicrobial Studies

Preliminary investigations into the antimicrobial efficacy of this compound have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, which may lead to its application in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with various receptors or enzymes, leading to:

Binding to Receptors: Such as serotonin or dopamine receptors, influencing neurotransmission.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Structural Variations and Implications

Aromatic Substituents :

- Piperazine Modifications: The 3-oxopiperazine moiety in introduces a ketone group, altering electron distribution and hydrogen-bonding capacity.

Biological Activity

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of the methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Piperazine derivatives often interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This interaction can modulate neurotransmission, which may be beneficial in treating psychiatric disorders or neurological conditions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant efficacy against various cancer cell lines:

- In Vitro Studies : A study reported that piperazine derivatives inhibited PARP1 activity in human breast cancer cells (MCF-7), leading to increased apoptosis as indicated by enhanced CASPASE 3/7 activity . The IC50 values for related compounds were found to be comparable to established PARP inhibitors like Olaparib.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | PARP inhibition |

| Olaparib | 57.3 | PARP inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound and related compounds have shown moderate antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections alongside cancer therapies .

Case Studies and Research Findings

- PARP Inhibition Study : A significant study demonstrated that this compound effectively inhibited PARP1 activity, leading to the cleavage of PARP and increased phosphorylation of H2AX, markers indicative of DNA damage. This mechanism underlines its potential as an anticancer agent .

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that derivatives similar to this compound exhibited significant cytotoxic effects on human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. Notably, some compounds demonstrated lower IC50 values than traditional chemotherapeutics like 5-fluorouracil .

Q & A

Q. How can discrepancies in reported bioactivity data across studies be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.